Spectroscopic data for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Spectroscopic data for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
Authored by Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive and interpretive methodology for confirming the chemical identity, structure, and purity of the target compound. By synthesizing data from structural analogs and foundational spectroscopic principles, this guide details the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, in-depth discussions on spectral interpretation, and visual aids to elucidate key structural and analytical concepts.
Introduction and Molecular Structure
The synthesis of novel chemical entities requires rigorous analytical confirmation. 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a multifunctional scaffold featuring a piperidine core, a common motif in pharmacologically active compounds. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a quaternary carbon center, a nitrile moiety, and an aromatic 3-methylphenyl (m-tolyl) substituent. Each of these features presents a distinct signature in various spectroscopic analyses. Understanding these signatures is paramount for verifying the successful synthesis and purity of the molecule.
This guide provides the theoretical and practical basis for interpreting the spectroscopic data, enabling scientists to confidently identify this specific molecule.
Figure 1: Structure of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, both ¹H and ¹³C NMR will provide definitive information about its structure. Due to restricted rotation around the N-C(O) amide bond, some NMR signals, particularly for the piperidine ring protons, may appear broadened at room temperature.[1]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for compounds with lower solubility.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Set the spectral width to approximately 16 ppm.
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Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
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Process the data with a line broadening factor of 0.3 Hz.
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¹³C NMR Acquisition:
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Utilize a proton-decoupled pulse sequence.
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Set the spectral width to approximately 220-250 ppm.
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Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.
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Process the data with a line broadening factor of 1-2 Hz.
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Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum can be dissected into three main regions: the aromatic region (m-tolyl group), the aliphatic region (piperidine ring), and the protecting group region (Boc).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~7.2 - 7.5 | Multiplet (m) | 4H | Ar-H | The four protons of the m-tolyl group will appear as a complex multiplet. The meta-substitution pattern prevents simple doublet/triplet assignments. |
| ~3.0 - 4.0 | Broad Multiplet (br m) | 4H | Piperidine H -2, H -6 | These protons are adjacent to the nitrogen atom and are deshielded. The signals are often broad due to the Boc group's rotational isomers and nitrogen quadrupole effects. |
| ~2.40 | Singlet (s) | 3H | Ar-CH ₃ | The methyl group on the aromatic ring will appear as a sharp singlet. |
| ~1.9 - 2.3 | Multiplet (m) | 4H | Piperidine H -3, H -5 | These protons are on the carbons beta to the nitrogen. Their signals will likely be complex and may overlap with each other. |
| ~1.48 | Singlet (s) | 9H | Boc C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet, which is a key indicator of the Boc group's presence. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~154 | Boc C =O | The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield shift. |
| ~135 - 140 | Aromatic C -CH₃, C -Piperidine | Quaternary aromatic carbons typically appear in this region. |
| ~125 - 130 | Aromatic C H | The protonated aromatic carbons will have distinct signals in this range. |
| ~120 | C ≡N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this region.[2] |
| ~80 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key signature. |
| ~45 | Piperidine C -4 | The quaternary carbon of the piperidine ring, substituted with both the aryl and cyano groups, will be deshielded compared to other piperidine carbons. |
| ~40 - 45 | Piperidine C -2, C -6 | These carbons are adjacent to the nitrogen and are deshielded. The signal may be broadened. |
| ~30 - 35 | Piperidine C -3, C -5 | Aliphatic carbons in a standard range for a cyclic amine. |
| ~28.4 | Boc C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal. |
| ~21 | Ar-C H₃ | The aromatic methyl carbon appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.
Experimental Protocol: FTIR-ATR
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
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Background Scan: Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Spectral Interpretation
The presence of the nitrile and carbamate groups provides highly diagnostic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Expert Insights |
| 2980-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, -CH₃) | A series of sharp to medium peaks are expected for the sp³ C-H bonds. |
| ~2240 | C≡N Stretch | Nitrile | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. Its intensity and position confirm its presence. |
| ~1690 | C=O Stretch | Amide/Carbamate (Boc group) | A very strong and sharp absorption band is the hallmark of the Boc carbonyl group. Its position indicates a carbamate environment. |
| 1600 & 1480 | C=C Stretch | Aromatic Ring | Two or more medium to weak bands are characteristic of the aromatic ring stretching vibrations. |
| 1250 & 1160 | C-O Stretch | Carbamate (Boc group) | Strong bands associated with the C-O stretching of the carbamate ester linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Experimental Protocol: LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, typically coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
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Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid to promote protonation.
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Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecular ion [M+H]⁺.
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Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-800 amu.
Fragmentation Analysis
The molecular formula of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is C₁₉H₂₆N₂O₂. The exact mass is 314.1994. The ESI-MS spectrum in positive mode should show a strong signal for the [M+H]⁺ ion at m/z 315.2072.
The fragmentation pattern in MS/MS analysis is highly predictable and serves as a structural fingerprint. The Boc group is notoriously labile and provides a primary fragmentation pathway.
Figure 2: Predicted ESI-MS fragmentation pathway for the target compound.
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Loss of Isobutylene (m/z 259.1): A common fragmentation for Boc-protected amines involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid intermediate which can be detected.
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Loss of the entire Boc group (m/z 215.1): Cleavage of the N-C(O) bond results in the loss of the entire Boc radical group (100 Da), yielding the protonated 4-cyano-4-(3-methylphenyl)-piperidine. This is often a major fragment ion and is highly diagnostic.
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Decarboxylation (from m/z 259.1 to 215.1): The carbamic acid intermediate (m/z 259.1) can readily lose carbon dioxide (44 Da) to also form the fragment at m/z 215.1.
Conclusion
The structural confirmation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine relies on a synergistic interpretation of multiple spectroscopic techniques. The characteristic ¹H NMR signals for the Boc (δ ~1.48 ppm) and m-tolyl groups, combined with the unique quaternary carbons and nitrile signal in the ¹³C NMR, provide the core framework. This is unequivocally supported by the sharp C≡N (~2240 cm⁻¹) and C=O (~1690 cm⁻¹) stretches in the IR spectrum. Finally, mass spectrometry confirms the molecular weight (m/z 315.2 for [M+H]⁺) and displays a predictable fragmentation pattern dominated by the loss of the labile Boc group. Together, these data points form a self-validating system that provides researchers with a high degree of confidence in the identity and purity of their synthesized compound.
References
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Beilstein, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Slovenian National Forensic Laboratory. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]
